9-hydroperoxy-10E-octadecenoic acid is a hydroperoxide derivative of octadecenoic acid, specifically derived from linoleic acid. This compound is of significant interest due to its role in various biochemical processes and potential applications in the fields of biochemistry and nutrition.
This compound is primarily sourced from the oxidation of linoleic acid, an essential omega-6 fatty acid found in many plant oils. It can also be synthesized enzymatically through the action of lipoxygenases, which catalyze the incorporation of molecular oxygen into unsaturated fatty acids.
9-hydroperoxy-10E-octadecenoic acid belongs to the class of hydroperoxides, which are organic compounds containing a peroxide functional group (-O-O-). It is categorized as a fatty acid derivative and is associated with lipid metabolism and signaling pathways.
The synthesis of 9-hydroperoxy-10E-octadecenoic acid can be achieved through various methods, including:
The enzymatic synthesis often requires specific conditions such as pH optimization (commonly around pH 8.5), temperature control (typically at low temperatures like 15°C), and the presence of co-factors or stabilizers like Tween 80 to enhance enzyme activity .
9-hydroperoxy-10E-octadecenoic acid has a molecular structure characterized by:
9-hydroperoxy-10E-octadecenoic acid participates in several chemical reactions:
The stability and reactivity of 9-hydroperoxy-10E-octadecenoic acid are influenced by environmental factors such as temperature, pH, and the presence of catalysts or inhibitors that may stabilize or destabilize the hydroperoxide bond.
The biological significance of 9-hydroperoxy-10E-octadecenoic acid lies in its role as a signaling molecule in lipid metabolism. It acts through various mechanisms:
Research indicates that hydroperoxides like 9-hydroperoxy-10E-octadecenoic acid can affect gene expression related to lipid metabolism and inflammation .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) for characterization and quantification .
9-hydroperoxy-10E-octadecenoic acid has several applications in scientific research:
9-Hydroperoxy-10E-octadecenoic acid (9-HPODE) originates from the regiospecific peroxidation of linoleic acid (LA; 18:2ω-6), catalyzed by 9-specific lipoxygenases (9-LOXs). These non-heme iron-containing enzymes incorporate molecular oxygen at the C9 position of LA, producing the conjugated diene system with trans,cis geometry (10E,12Z) [3] [5]. The reaction initiates through hydrogen abstraction from the bis-allylic C11 of LA, generating a pentadienyl radical. Stereoselective oxygen insertion then yields 9(S)-hydroperoxy-10E,12Z-octadecadienoic acid as the predominant enzymatic product [5].
Plant 9-LOXs exhibit tissue-specific expression patterns linked to physiological functions. In Luffa aegyptiaca, genome-wide analysis identified 15 9-LOX genes, with tandem duplication events driving functional diversification. These genes display preferential expression in tendrils, roots, and male flowers, suggesting roles in developmental processes and environmental adaptation [4]. Similarly, Camellia sinensis CsLOX1 demonstrates dual 9/13-LOX activity in vitro but shows optimal catalytic activity at pH 3.6 and 25°C, indicating acidic environmental adaptation [6].
Table 1: Enzymatic Sources and Catalytic Properties of 9-LOXs
Source | Optimal pH | Temperature Optimum | Positional Specificity | Biological Context |
---|---|---|---|---|
Luffa aegyptiaca | 6.0–7.5 | 25–30°C | 9-S-HPODE | Heat stress response |
Camellia sinensis | 3.6 | 25°C | Dual 9/13-HODE | Defense against phloem-feeders |
Soybean LOX-1 | 9.0 | 25°C | 9-S-HPODE | Model for mechanistic studies |
Non-enzymatic pathways also contribute to 9-HPODE formation. Free-radical oxidation and singlet oxygen attacks generate racemic mixtures of 9-HPODE isomers under oxidative stress conditions, prevalent in atheromas, neurodegenerative tissues, and steatohepatitis lesions [3]. Cyclooxygenase-2 (COX-2) oxygenates LA predominantly to 9(R)-HPODE, while cytochrome P450 produces an 80:20 ratio of 9(R)/9(S) isomers in human liver microsomes [3].
The chiral center at C9 creates distinct biological activities for 9(R)-HPODE and 9(S)-HPODE isomers. Stereocontrol is governed by conserved residues within the LOX active site. The "Ala/Gly switch" hypothesis posits that glycine in R-LOXs permits a smaller substrate-binding pocket, favoring R configuration, while bulkier alanine in S-LOXs constrains oxygen approach to the si face, yielding S hydroperoxides [5] [7].
Nostoc sp. PCC 7120 9R-LOX defies this model by possessing alanine (Ala162) yet producing >95% 9(R)-HPODE. Mutagenesis studies reveal:
This indicates steric bulk—not merely Ala/Gly identity—determines stereoselectivity. Substrate positioning within the U-shaped active site channel further modulates outcomes. Mammalian epidermal LOX-3 generates 9(R)-HETEs from arachidonic acid via hydrogen tunneling, where quantum effects override classical steric constraints [5].
Table 2: Stereochemical Outcomes of LOX Variants
LOX Enzyme | Critical Residue | 9-HPODE Isomer | Relative Activity (%) |
---|---|---|---|
Nostoc sp. wild-type | Ala162 | 9R | 100 |
Nostoc A162G mutant | Gly162 | 9R | 92 |
Nostoc A162V mutant | Val162 | 13S | 15 |
Soybean LOX-1 | Gly316 | 9S | 100 |
Rabbit reticulocyte 15-LOX | Ala404 | 15S | 100 |
Cyanobacteria employ unique bifunctional LOXs for oxylipin metabolism. Nostoc sp. PCC 7120 expresses a 110-kDa LOX (NspLOX) with an N-terminal β-barrel domain and C-terminal catalytic unit. Unlike canonical plant LOXs, NspLOX exhibits linoleate diol synthase activity, converting LA to (10E,12E)-9,14-dihydroxy-10,12-octadecadienoic acid via:
NspLOX displays a broad alkaline pH optimum (pH 7–10) and processes α-linolenic acid (ALA; 18:3ω-3) 3-fold faster than LA (KM = 8 µM vs. 24 µM), indicating ω-3 preference [10]. Structural analysis reveals a substrate channel accommodating fatty acids esterified in phospholipids, enabling in situ oxidation of membrane lipids—an adaptation for modulating membrane fluidity under stress.
Prokaryotic LOXs lack chloroplast transit peptides but contain N-terminal extensions potentially regulating subcellular localization. Genome mining identifies related bifunctional enzymes in Anabaena and Synechocystis, suggesting conserved oxylipin pathways in cyanobacteria for managing reactive oxygen species and cellular signaling [4] [10].
Table 3: Comparative Analysis of Prokaryotic vs. Eukaryotic 9-LOXs
Feature | Cyanobacterial LOX (Nostoc sp.) | Plant 9-LOX (Luffa/Camellia) |
---|---|---|
Molecular Mass | 110 kDa | 95–100 kDa |
Domain Architecture | N-terminal β-barrel + catalytic core | Catalytic core only |
Primary Products | Dihydroxy fatty acids | Hydroperoxy fatty acids |
Substrate Preference | α-Linolenic acid > Linoleic acid | Linoleic acid |
pH Optimum | 7.0–10.0 | 3.6–7.5 |
Linoleic acid (ω-6) and α-linolenic acid (ω-3) compete for 9-LOX oxygenation due to shared catalytic machinery. Modern diets exhibit ω-6:ω-3 ratios >20:1—a drastic shift from ancestral 1:1 profiles—driving preferential 9-HPODE synthesis over ω-3 oxylipins [2] [8]. Kinetic analyses reveal:
Despite higher enzymatic affinity for ALA, tissue LA abundance dominates substrate availability. In vivo studies show erythrocyte membrane 9-HODE levels increase 3-fold when dietary ω-6:ω-3 ratios exceed 10:1 [2]. Genetic polymorphisms in fatty acid desaturases (FADS1/2) further modulate this competition:
This genetic variation creates population-specific susceptibilities to inflammatory disorders linked to 9-HPODE overproduction. Microbial LOXs offer biotechnological solutions by enabling regiospecific ω-3 oxylipin synthesis without substrate competition, as seen in Myxococcus xanthus 11S-LOX producing anti-inflammatory resolvins [5].
Table 4: Impact of FADS Genotypes on Fatty Acid Metabolism
FADS Haplotype | Frequency | AA Synthesis Efficiency | 9-HPODE Precursor Pool | Disease Association |
---|---|---|---|---|
Haplotype D | >80% (Africa) | High | Enlarged | CHD, obesity, diabetes |
Haplotype A | <20% (Europe) | Low | Reduced | Lower metabolic disease risk |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8